(1-amino-2,2-diethylbutyl)benzene
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Overview
Description
(1-amino-2,2-diethylbutyl)benzene, also known by its IUPAC name 2,2-diethyl-1-phenylbutan-1-amine, is an organic compound with the molecular formula C14H23N. This compound features a benzene ring substituted with a butyl chain that contains an amino group and two ethyl groups. It is a liquid at room temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Like other aromatic compounds, it may interact with various biological targets, including proteins and enzymes, to exert its effects .
Mode of Action
Aromatic compounds like benzene derivatives can undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Aromatic compounds can participate in various biochemical reactions, including those involving aromatic rings and substituents .
Result of Action
The interaction of aromatic compounds with biological targets can lead to various cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-2,2-diethylbutyl)benzene typically involves the alkylation of benzene derivatives followed by amination. One common method is the Friedel-Crafts alkylation of benzene with 2,2-diethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-amino-2,2-diethylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
(1-amino-2,2-diethylbutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
(1-amino-2,2-dimethylpropyl)benzene: Similar structure but with methyl groups instead of ethyl groups.
(1-amino-2,2-diethylpropyl)benzene: Similar structure but with a propyl chain instead of a butyl chain.
(1-amino-2,2-diethylbutyl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
(1-amino-2,2-diethylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the amino group and the bulky ethyl groups on the butyl chain can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2,2-diethyl-1-phenylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11,13H,4-6,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXIBWEBUQQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408330-79-0 |
Source
|
Record name | (1-amino-2,2-diethylbutyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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